REACTION_CXSMILES
|
[Cu:1].[Cr:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr:7]([O-:10])([O-:9])=[O:8]>>[Cr:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cu+2:1].[Cr:7]([O-:10])([O-:9])=[O:8].[Cu+2:1] |f:3.4,5.6|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)([O-])[O-]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |